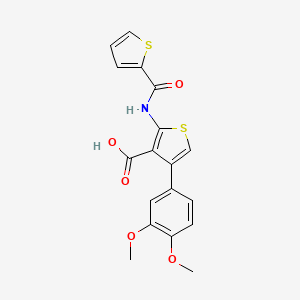
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines . It has been synthesized from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst. This gives 4-(1H-imidazol-1-yl) benzaldehyde which, when treated with substituted acetophenones, yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine scaffold, which is present in pyrimidine and purine bases of DNA and RNA . In purines, both pyrimidine and imidazole rings are fused together .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-arylation, reaction with substituted acetophenones to yield chalcones, and further reaction with guanidine hydrochloride .Applications De Recherche Scientifique
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Research has explored the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, leading to the development of new antibiotic and antibacterial drugs. A study conducted by Ahmed (2007) detailed the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various agents to yield pyrimidinone derivatives with studied biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Synthesis and Biological Evaluation of Pyrimidine and Thiophene Derivatives
A subsequent investigation by Lahsasni et al. (2018) synthesized new pyrimidine and thiophene derivatives, evaluating their antibacterial and anti-inflammatory activities. The study revealed compounds exhibiting greater anti-inflammatory potency compared to standard drugs, highlighting the potential of these compounds in medical applications (Lahsasni et al., 2018).
Enhancing Cellular Uptake of Py-Im Polyamides
Research by Meier, Montgomery, and Dervan (2012) focused on Pyrrole–imidazole (Py–Im) hairpin polyamides, demonstrating modifications that significantly enhance cellular uptake and biological activity. This study is particularly relevant for developing therapeutic agents capable of modulating gene expression in living cells (Meier, Montgomery, & Dervan, 2012).
Synthesis and Antioxidant Activity of Thiophene Derivatives
Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives, investigating their antioxidant activity. The study found that certain compounds exhibited significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).
Determination and Pharmacokinetics of Py-Im Polyamide
Nagashima et al. (2009) developed a sensitive method using liquid chromatography-tandem mass spectrometry for the determination of Py-Im polyamide in rat plasma, facilitating the investigation of its pharmacokinetics. This study contributes to understanding the distribution and metabolism of such compounds in biological systems (Nagashima et al., 2009).
Mécanisme D'action
Target of Action
Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOXVUNDODDTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)

![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)
![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)


